molecular formula C5H3F2IN2 B13150731 4,6-Difluoro-2-iodopyridin-3-amine

4,6-Difluoro-2-iodopyridin-3-amine

Cat. No.: B13150731
M. Wt: 255.99 g/mol
InChI Key: PLNRKQMXLWVEEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Difluoro-2-iodopyridin-3-amine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of fluorine and iodine atoms attached to the pyridine ring, which significantly influences its chemical properties and reactivity. The molecular formula of this compound is C5H3F2IN2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-2-iodopyridin-3-amine typically involves the introduction of fluorine and iodine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction, where fluorine atoms are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The iodine atom can be introduced through iodination reactions using iodine or iodine monochloride.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available pyridine derivatives. The process may include halogenation, fluorination, and amination steps under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,6-Difluoro-2-iodopyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium fluoride can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions include various substituted pyridines, fluorinated derivatives, and coupled aromatic compounds.

Scientific Research Applications

4,6-Difluoro-2-iodopyridin-3-amine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the development of fluorinated compounds for biological studies, including enzyme inhibitors and receptor ligands.

    Medicine: The compound is explored for its potential use in drug discovery and development, particularly in the design of anticancer and antiviral agents.

    Industry: It is used in the production of agrochemicals, dyes, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4,6-Difluoro-2-iodopyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

    3-Amino-4-iodopyridine: Similar in structure but lacks the fluorine atoms, which affects its reactivity and applications.

    2-Chloro-3-fluoro-5-iodopyridin-4-ylamine: Contains chlorine instead of fluorine, leading to different chemical properties and reactivity.

    4-Amino-2-iodopyridin-3-ol:

Uniqueness: 4,6-Difluoro-2-iodopyridin-3-amine is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric effects. These effects enhance its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Properties

Molecular Formula

C5H3F2IN2

Molecular Weight

255.99 g/mol

IUPAC Name

4,6-difluoro-2-iodopyridin-3-amine

InChI

InChI=1S/C5H3F2IN2/c6-2-1-3(7)10-5(8)4(2)9/h1H,9H2

InChI Key

PLNRKQMXLWVEEI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1F)I)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.